Home > Products > Screening Compounds P40894 > KRAS G12C inhibitor 22
KRAS G12C inhibitor 22 -

KRAS G12C inhibitor 22

Catalog Number: EVT-15278960
CAS Number:
Molecular Formula: C32H41N7O2
Molecular Weight: 555.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 22 is a small molecule designed to selectively target the KRAS G12C mutation, a common alteration in various cancers, particularly non-small cell lung cancer (NSCLC). The G12C mutation involves the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to constitutive activation of signaling pathways that promote cell proliferation and survival. This inhibitor represents a significant advancement in targeted cancer therapy, aiming to exploit the unique properties of the mutated protein.

Source

The development of KRAS G12C inhibitors, including inhibitor 22, has been driven by extensive research into the structural biology of KRAS and its interactions with small molecules. Notably, the covalent binding strategy utilized in these inhibitors allows for a more selective and effective approach to targeting the mutant protein compared to previous therapeutic strategies.

Classification

KRAS G12C inhibitor 22 falls under the category of covalent inhibitors. These compounds form irreversible bonds with specific amino acid residues (in this case, cysteine) in the target protein, effectively locking it in an inactive state. This classification is crucial for understanding its mechanism of action and therapeutic potential.

Synthesis Analysis

Methods

The synthesis of KRAS G12C inhibitor 22 typically involves multi-step organic synthesis techniques. Key methodologies include:

  1. Covalent Binding Strategy: This approach focuses on designing compounds that can react with the thiol group of cysteine-12 in the KRAS G12C protein.
  2. Structure-Based Drug Design: Utilizing crystallographic data of the KRAS-GDP complex to identify suitable binding sites for inhibitor design.
  3. Chemical Modifications: Iterative modifications of lead compounds to enhance potency and selectivity.

Technical Details

The synthesis may involve:

  • Reagents: Specific reagents that facilitate the formation of covalent bonds.
  • Solvent Systems: Optimized solvent systems to enhance solubility and reactivity.
  • Purification Techniques: Such as chromatography to isolate and purify the final product.
Molecular Structure Analysis

Structure

The molecular structure of KRAS G12C inhibitor 22 features a core scaffold that allows for interaction with the switch II pocket of KRAS. The compound typically includes:

  • A quinazoline core, which is essential for binding.
  • A covalent warhead, often an acrylamide or similar moiety, that reacts with cysteine.

Data

The chemical formula and molecular weight can be derived from its structural components. For example, a typical structure might be represented as:

C32H35F6N7O3\text{C}_{32}\text{H}_{35}\text{F}_6\text{N}_7\text{O}_3

This structure is designed to ensure high affinity for the mutant KRAS protein while minimizing interaction with wild-type KRAS.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the action of KRAS G12C inhibitor 22 is a nucleophilic attack by the thiol group of cysteine-12 on the electrophilic warhead of the inhibitor. This reaction leads to:

  1. Formation of a Covalent Bond: Locking KRAS in an inactive state.
  2. Stabilization of Inactive Conformation: Preventing nucleotide exchange and subsequent activation.

Technical Details

The reaction conditions (temperature, pH, etc.) are optimized to favor covalent bond formation while minimizing side reactions that could lead to off-target effects.

Mechanism of Action

Process

KRAS G12C inhibitor 22 works by selectively binding to the inactive GDP-bound form of KRAS G12C. The mechanism involves:

  1. Covalent Binding: The inhibitor forms a stable covalent bond with cysteine-12.
  2. Inhibition of Nucleotide Exchange: This binding prevents guanosine diphosphate from being replaced by guanosine triphosphate, thereby keeping KRAS in its inactive state.
  3. Disruption of Signaling Pathways: The inhibition leads to decreased activation of downstream signaling pathways associated with cell growth and survival.

Data

Studies have shown that these inhibitors can effectively reduce cell proliferation in KRAS G12C mutant cancer cells both in vitro and in vivo, demonstrating their therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

KRAS G12C inhibitor 22 is characterized by:

  • Solubility: Typically soluble in organic solvents and certain aqueous buffers.
  • Stability: Stability under physiological conditions is crucial for its efficacy as a therapeutic agent.

Chemical Properties

Key chemical properties include:

  • pKa Values: Relevant for understanding ionization states under physiological conditions.
  • LogP (Partition Coefficient): Indicates lipophilicity, influencing absorption and distribution.

Relevant data from studies indicate that modifications can significantly affect these properties, impacting both potency and pharmacokinetics.

Applications

Scientific Uses

KRAS G12C inhibitor 22 is primarily used in cancer research and treatment development, specifically targeting tumors harboring the KRAS G12C mutation. Its applications include:

Introduction to KRAS G12C Mutations and Therapeutic Targeting

KRAS as an Oncogenic Driver in Solid Tumors

KRAS (Kirsten rat sarcoma viral oncogene homolog) is the most frequently mutated oncogene in human cancers, driving aggressive tumorigenesis through constitutive activation of growth and survival pathways. Its mutations occur in approximately:

  • 25-30% of non-small cell lung cancers (NSCLC)
  • 35-45% of colorectal cancers (CRC)
  • 90-95% of pancreatic ductal adenocarcinomas (PDAC) [1] [2] [8].

The G12C mutation (glycine-to-cysteine substitution at codon 12) accounts for ~50% of KRAS mutations in NSCLC (~13% of all cases) and is less prevalent in CRC (3-5%) and PDAC (1-2%) [3] [6]. This mutation creates a dependency on KRAS signaling for tumor survival, making it a high-value therapeutic target.

Table 1: Prevalence of KRAS G12C Mutations in Solid Tumors

Cancer TypeFrequency of KRAS MutationsFrequency of G12C Subtype
Non-Small Cell Lung Cancer (NSCLC)25-30%~13% (50% of KRAS mutations)
Colorectal Cancer (CRC)35-45%3-5%
Pancreatic Ductal Adenocarcinoma (PDAC)90-95%1-2%
Other Cancers (e.g., uterine, bladder)<5%<1-2%

Data compiled from [1] [2] [3].

Structural and Functional Implications of the G12C Mutation

The G12C mutation fundamentally alters KRAS function:

  • Biochemical Dysregulation: Glycine 12 resides in the phosphate-binding loop (P-loop) of the KRAS GTPase domain. Substitution with cysteine impairs GTP hydrolysis by sterically hindering the catalytic arginine residue of GTPase-activating proteins (GAPs). This results in sustained KRAS activation (GTP-bound state) [1] [2] [5].
  • Allosteric Pocket Formation: The mutation induces a cryptic pocket adjacent to cysteine 12 in the switch-II region (SIIP). This pocket is accessible only in the GDP-bound (inactive) conformation of KRAS, enabling selective targeting by covalent inhibitors [1] [2] [10].
  • Nucleotide Cycling: Unlike other KRAS mutants, G12C retains intrinsic GTPase activity, allowing it to cycle between active (GTP-bound) and inactive (GDP-bound) states. This cycling creates a therapeutic window for inhibitors targeting the GDP-bound conformation [2] [5] [8].

Historical Challenges in Direct KRAS Targeting

KRAS was long deemed "undruggable" due to:

  • Smooth Surface Topography: The absence of deep hydrophobic pockets in the GTP/GDP binding sites hindered high-affinity small-molecule binding [8] [10].
  • Picomolar GTP Affinity: Competitive inhibition of GTP binding proved infeasible due to KRAS's ultra-high GTP affinity (Kd ~10–100 pM) [2] [8].
  • Failed Indirect Strategies: Efforts targeting downstream effectors (e.g., MEK, PI3K) or membrane localization (e.g., farnesyltransferase inhibitors, FTIs) showed limited efficacy due to pathway reactivation and alternative prenylation mechanisms [1] [5].The discovery of the SIIP in 2013 revolutionized KRAS targeting, enabling covalent inhibitors like KRAS G12C inhibitor 22 [1] [8].

Properties

Product Name

KRAS G12C inhibitor 22

IUPAC Name

2-[(2S)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-(5,6,7,8-tetrahydronaphthalen-1-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

Molecular Formula

C32H41N7O2

Molecular Weight

555.7 g/mol

InChI

InChI=1S/C32H41N7O2/c1-3-30(40)39-19-18-38(20-24(39)13-15-33)31-27-14-17-37(29-12-6-9-23-8-4-5-11-26(23)29)21-28(27)34-32(35-31)41-22-25-10-7-16-36(25)2/h3,6,9,12,24-25H,1,4-5,7-8,10-11,13-14,16-22H2,2H3/t24-,25-/m0/s1

InChI Key

KTRZIDXGTRBXAH-DQEYMECFSA-N

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4CCCC5)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4CCCC5)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.